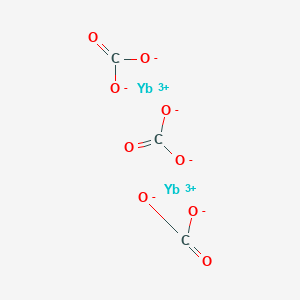
Heptafluorobenzyl iodide
Vue d'ensemble
Description
Heptafluorobenzyl iodide is a chemical compound with the molecular formula C₇F₇I . It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a benzene ring. This compound is known for its high stability in the absence of water and its utility in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptafluorobenzyl iodide can be synthesized through the iodination of heptafluorotoluene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction proceeds as follows:
C7F7H+I2→C7F7I+HI
The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Heptafluorobenzyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reductive Elimination: This compound can undergo reductive elimination reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reductive Elimination: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide results in the formation of heptafluorobenzyl azide.
Reductive Elimination: The major product is typically heptafluorobenzene.
Applications De Recherche Scientifique
Heptafluorobenzyl iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Medicine: Research is ongoing to explore its potential use in drug development and diagnostic imaging.
Industry: It is used as an additive to improve the properties of perfluorinated polymers.
Mécanisme D'action
The mechanism by which heptafluorobenzyl iodide exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In reductive elimination reactions, the iodine atom is removed, resulting in the formation of heptafluorobenzene .
Comparaison Avec Des Composés Similaires
- Iodopentafluorobenzene
- 1,4-Diiodotetrafluorobenzene
- 1,2-Diiodotetrafluorobenzene
- Bromopentafluorobenzene
- Perfluoropropyl iodide
Comparison: Heptafluorobenzyl iodide is unique due to the presence of seven fluorine atoms, which impart high stability and reactivity. Compared to iodopentafluorobenzene, which has five fluorine atoms, this compound exhibits higher electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Additionally, its higher fluorine content enhances its stability in various chemical environments .
Propriétés
IUPAC Name |
1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGPFZDZIZYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346469 | |
| Record name | Heptafluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79865-03-5 | |
| Record name | Heptafluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobenzyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does heptafluorobenzyl iodide interact with N,N,N′,N′-tetramethylethylenediamine (TMEDA)?
A: this compound interacts with TMEDA through a combination of halogen bonding and hydrogen bonding. [] Research has shown that in a solution of dichloromethane, two novel assemblies are formed. [] One assembly features an intermolecular halogen bond between the iodine atom of this compound and the nitrogen atom of TMEDA. [] The second assembly showcases a hydrogen bond between the fluorine atom of the heptafluorobenzyl group and the hydrogen atom of the TMEDA amine group. [] These interactions highlight the ability of this compound to engage in both halogen and hydrogen bonding interactions.
Q2: What are the primary analytical techniques used to characterize the interactions of this compound?
A: The interactions of this compound have been primarily characterized using X-ray diffraction analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [] X-ray diffraction provides insights into the solid-state structure and bonding interactions, while NMR and IR spectroscopy offer information about molecular structure and functional group interactions. These techniques, when used in conjunction, provide a comprehensive understanding of the chemical behavior of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1583503.png)







